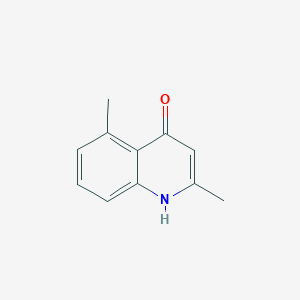

2,5-Dimethylquinolin-4(1h)-one

CAS No.: 52481-90-0

Cat. No.: VC7826407

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52481-90-0 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 2,5-dimethyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C11H11NO/c1-7-4-3-5-9-11(7)10(13)6-8(2)12-9/h3-6H,1-2H3,(H,12,13) |

| Standard InChI Key | DSOBBWSUYIYTLE-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)NC(=CC2=O)C |

| Canonical SMILES | CC1=C2C(=CC=C1)NC(=CC2=O)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,5-Dimethylquinolin-4(1H)-one is systematically named as 2,5-dimethyl-1H-quinolin-4-one, reflecting the positions of its methyl substituents on the quinoline core. Its IUPAC name and structural descriptors are validated by spectral data, including NMR and mass spectrometry. The compound’s planar aromatic system, confirmed by X-ray crystallography of analogous structures, contributes to its stability and reactivity .

Table 1: Molecular Properties of 2,5-Dimethylquinolin-4(1H)-one

| Property | Value |

|---|---|

| CAS No. | 15644-83-4 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| SMILES | CC1=C2C(=CC=C1)NC(=CC2=O)C |

| InChI Key | DSOBBWSUYIYTLE-UHFFFAOYSA-N |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2,5-Dimethylquinolin-4(1H)-one typically involves cyclization or condensation reactions. One reported method begins with ethyl acetoacetate and m-toluidine, undergoing acid-catalyzed condensation to form an intermediate enamine, followed by thermal cyclization in diphenyl ether . Phosphorus oxychloride (POCl₃) is subsequently employed to chlorinate the 4-position, though this step may be omitted for non-halogenated derivatives .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Reagents |

|---|---|---|---|

| Thermal Cyclization | 65–75 | 2–4 hours | POCl₃, diphenyl ether |

| Microwave-Assisted | 80–85 | 20–30 minutes | Ionic liquids |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Its stability under acidic conditions is attributed to the electron-withdrawing ketone group, which mitigates protonation at the quinoline nitrogen.

Spectroscopic Features

-

UV-Vis: Absorption maxima at 270 nm and 310 nm, characteristic of π→π* transitions in conjugated quinoline systems.

-

¹H NMR: Singlets at δ 2.27 ppm (2-CH₃) and δ 2.32 ppm (5-CH₃), with aromatic protons appearing between δ 7.0–8.1 ppm .

| Compound | Target Pathogen | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| ELQ-271 | Plasmodium falciparum | 2.1 | Cytochrome bc₁ inhibition |

| 4-Chloro-2,5-dimethylq | S. pneumoniae | 1.56 µg/mL | Membrane disruption |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to anticoagulants and kinase inhibitors. Its ketone group enables facile functionalization via Grignard reactions or reductive amination, as demonstrated in the synthesis of antimalarial quinoline-4-carboxamides .

Agrochemical Development

In agrochemistry, 2,5-Dimethylquinolin-4(1H)-one derivatives act as fungicides by disrupting fungal ergosterol biosynthesis. Field trials of chlorinated analogs show 90% efficacy against Phytophthora infestans at 50 ppm .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the 2- and 5-methyl groups to optimize pharmacokinetics.

-

Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.

-

Computational Modeling: DFT studies to predict interaction with cytochrome P450 enzymes, reducing metabolic degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume